molecular formula C19H17FN6 B2584120 4-[4-(4-fluorobenzyl)-5-methyl-4H-1,2,4-triazol-3-yl]-1-phenyl-1H-pyrazol-5-amine CAS No. 955962-91-1

4-[4-(4-fluorobenzyl)-5-methyl-4H-1,2,4-triazol-3-yl]-1-phenyl-1H-pyrazol-5-amine

Cat. No.: B2584120
CAS No.: 955962-91-1
M. Wt: 348.385
InChI Key: CZEBMZYZXCRDST-UHFFFAOYSA-N
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Description

The compound 4-[4-(4-fluorobenzyl)-5-methyl-4H-1,2,4-triazol-3-yl]-1-phenyl-1H-pyrazol-5-amine is a sophisticated heterocyclic building block of significant interest in medicinal chemistry and drug discovery research. It is built upon a molecular framework that incorporates two prominent pharmacophores: a 1,2,4-triazole and a pyrazole ring. The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, renowned for its wide range of biological activities and its presence in numerous approved therapeutics . This specific hybrid structure is of particular value for investigating new chemical entities, especially as a potential kinase inhibitor. Research on closely related vicinal diphenyl pyrazol-5-amine systems has demonstrated their relevance as p38α MAP kinase inhibitors, indicating that this compound is a key scaffold for probing cellular signaling pathways and regulating enzyme activity in biochemical assays . The strategic incorporation of the 4-fluorobenzyl group is a common bioisostere in drug design, often used to modulate properties like metabolic stability and binding affinity. Consequently, this reagent serves as a crucial intermediate for synthesizing novel compounds for high-throughput screening and for structure-activity relationship (SAR) studies aimed at developing new therapeutic agents for various diseases. Its rigid, fused architecture makes it a valuable candidate for researchers focusing on oncology, infectious diseases, and central nervous system disorders, providing a versatile core for generating targeted molecular libraries.

Properties

IUPAC Name

4-[4-[(4-fluorophenyl)methyl]-5-methyl-1,2,4-triazol-3-yl]-2-phenylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN6/c1-13-23-24-19(25(13)12-14-7-9-15(20)10-8-14)17-11-22-26(18(17)21)16-5-3-2-4-6-16/h2-11H,12,21H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZEBMZYZXCRDST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1CC2=CC=C(C=C2)F)C3=C(N(N=C3)C4=CC=CC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-[4-(4-fluorobenzyl)-5-methyl-4H-1,2,4-triazol-3-yl]-1-phenyl-1H-pyrazol-5-amine , with CAS number 955976-58-6, is a novel triazole derivative that has garnered interest due to its potential biological activities. This article aims to consolidate current research findings regarding its biological activity, particularly in antifungal and antimicrobial applications.

The molecular formula of the compound is C14H15FN6C_{14}H_{15}FN_{6}, with a molecular weight of 286.31 g/mol. The compound features a triazole ring, which is known for its pharmacological significance.

PropertyValue
Molecular FormulaC14H15FN6
Molecular Weight286.31 g/mol
Boiling Point548.7 °C (predicted)
Density1.38 g/cm³ (predicted)
pKa2.20 (predicted)

Antifungal Activity

Research indicates that derivatives of the triazole class exhibit significant antifungal properties. The mechanism of action typically involves inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51), crucial for ergosterol biosynthesis in fungi . This results in the accumulation of toxic sterols and ultimately impairs fungal growth.

In a study evaluating various triazole derivatives, compounds similar to 4-[4-(4-fluorobenzyl)-5-methyl-4H-1,2,4-triazol-3-yl]-1-phenyl-1H-pyrazol-5-amine demonstrated promising antifungal efficacy against common pathogens such as Candida and Aspergillus species .

Antimicrobial Activity

The compound also shows potential as an antimicrobial agent. A review highlighted that pyrazole derivatives possess broad-spectrum antimicrobial activities against both Gram-positive and Gram-negative bacteria . The structure of 4-[4-(4-fluorobenzyl)-5-methyl-4H-1,2,4-triazol-3-yl]-1-phenyl-1H-pyrazol-5-amine suggests it may interact effectively with bacterial enzymes or membranes.

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives can be significantly influenced by their structural components. The presence of the fluorobenzyl group enhances lipophilicity, potentially improving membrane permeability and bioactivity .

Case Studies

  • Antifungal Efficacy : A comparative study on triazole derivatives showed that those with methyl and fluorine substitutions exhibited lower Minimum Inhibitory Concentrations (MICs) against Candida albicans, indicating enhanced antifungal potency .
  • Antimicrobial Testing : In vitro tests demonstrated that certain pyrazole derivatives had MIC values as low as 0.5 µg/mL against Staphylococcus aureus, suggesting strong antimicrobial properties .

Scientific Research Applications

Antifungal Applications

Recent studies have highlighted the antifungal properties of triazole derivatives, including the compound . Triazoles are known to inhibit the enzyme lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis in fungi. This inhibition leads to the disruption of fungal cell membrane integrity.

Case Study: Antifungal Activity

In a study published in PubMed Central, derivatives of triazoles demonstrated significant antifungal activity against various strains of fungi such as Candida albicans and Aspergillus fumigatus. The compound exhibited Minimum Inhibitory Concentration (MIC) values ranging from 0.0156 to 2.0 μg/mL against these pathogens . The presence of fluorine in its structure enhances lipophilicity, which may contribute to increased bioactivity.

Therapeutic Potential

The pyrazole and triazole moieties present in this compound have been extensively studied for their therapeutic properties. Research indicates that compounds with similar structures can act as inhibitors for various enzymes and receptors involved in disease pathways.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized product.

Synthesis Pathway

  • Starting Materials : The synthesis begins with 5-methyl-1H-pyrazole derivatives.
  • Reagents : Common reagents include carbon disulfide and potassium hydroxide.
  • Conditions : The reaction is usually conducted under reflux conditions followed by purification through recrystallization.

Comparison with Similar Compounds

Data Tables

Table 1: Structural Comparison of Key Analogs

Compound Name Core Structure Key Substituents Notable Features Reference
Target Compound Pyrazole-Triazole 4-Fluorobenzyl Electron-withdrawing, stable
4-[4-(4-Methoxyphenyl)-...-amine Pyrazole-Triazole 4-Methoxyphenyl Electron-donating, improved solubility
4-(4-Bromo-phenylazo)-...amine Pyrazole-Azo 4-Bromophenyl, -N=N- Photoactive, conjugation effects
4-{4-[3-(1H-Imidazol-1-yl)propyl]-...amine Pyrazole-Triazole Imidazolylpropyl Enhanced H-bonding capacity

Q & A

Q. What synthetic routes are established for preparing 4-[4-(4-fluorobenzyl)-5-methyl-4H-1,2,4-triazol-3-yl]-1-phenyl-1H-pyrazol-5-amine?

Methodological Answer: The synthesis typically involves multi-step protocols:

  • Step 1 : Cyclization of thiourea derivatives to form triazole intermediates, as seen in halogenated 1,2,4-triazole regioisomers .
  • Step 2 : Substitution reactions with 4-fluorobenzyl chloride under basic conditions (e.g., NaOH/K₂CO₃) to introduce the fluorobenzyl group .
  • Step 3 : Coupling with pyrazole precursors via nucleophilic substitution or condensation with aldehydes (e.g., furfural, 4-chlorobenzaldehyde) .
    Key Validation : X-ray crystallography confirms regiochemistry and stereochemistry .

Q. How is the compound’s structure validated experimentally?

Methodological Answer:

  • X-ray crystallography resolves bond lengths, angles, and packing motifs (e.g., triclinic crystal system with space group P1) .
  • NMR/IR spectroscopy identifies functional groups (e.g., NH₂ in pyrazole, C-F stretch in fluorobenzyl) .
  • Mass spectrometry confirms molecular weight (e.g., 224.26 g/mol for related triazole derivatives) .

Advanced Research Questions

Q. How can microwave-assisted synthesis improve yield and purity of this compound?

Methodological Answer: Microwave irradiation enhances reaction efficiency:

  • Example : Synthesis of 3-[(4-fluorobenzyl)thio]-1H-1,2,4-triazol-5-amine achieved 20–30% higher yields compared to conventional heating .
  • Optimization : Adjust parameters (power: 300–500 W, time: 10–30 min) to prevent decomposition of heat-sensitive intermediates .

Q. How to resolve contradictions in reported bioactivity data (e.g., antitubercular vs. anticancer activity)?

Methodological Answer:

  • Assay Variability : Compare testing conditions (e.g., Mycobacterium tuberculosis H37Rv vs. cancer cell lines like MCF-7) .
  • Structural Analogues : Test derivatives with modified substituents (e.g., replacing 4-fluorobenzyl with 4-methoxybenzyl) to isolate pharmacophores .
  • Dose-Response Analysis : Validate activity thresholds using IC₅₀/EC₅₀ values across multiple replicates .

Q. What computational strategies predict target binding for this compound?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with tubulin (anti-mitotic activity) or mycobacterial enzymes .
  • MD Simulations : Assess stability of ligand-receptor complexes (e.g., 20 ns trajectories in GROMACS) .
  • QSAR Models : Corporate substituent electronic parameters (Hammett σ) to predict bioactivity trends .

Q. How to design structure-activity relationship (SAR) studies for optimizing potency?

Methodological Answer:

  • Substitution Patterns : Vary triazole/pyrazole substituents (e.g., methyl → ethyl, fluorobenzyl → chlorobenzyl) and test against target enzymes .
  • Bioisosteric Replacement : Replace NH₂ with OH or SH groups to modulate solubility and binding .
  • Pharmacokinetic Profiling : Measure logP (e.g., 2.1–3.5 for related compounds) to balance lipophilicity and bioavailability .

Q. What in vivo models are suitable for preclinical toxicity evaluation?

Methodological Answer:

  • Acute Toxicity : Use zebrafish embryos to assess LC₅₀ and developmental effects .
  • Rodent Models : Administer doses (10–100 mg/kg) to evaluate hepatorenal toxicity via serum ALT/Cr levels .
  • Metabolite Tracking : LC-MS/MS identifies oxidative metabolites (e.g., sulfoxidation of thioether groups) .

Data Analysis and Reproducibility

Q. How to address discrepancies in crystallographic data for polymorphic forms?

Methodological Answer:

  • Temperature Control : Perform X-ray diffraction at 173 K to minimize thermal motion artifacts .
  • R-Factor Comparison : Validate datasets with R < 0.05 for high-resolution structures .
  • Powder XRD : Confirm batch consistency by matching experimental vs. simulated patterns .

Q. What statistical methods validate bioactivity reproducibility across labs?

Methodological Answer:

  • Bland-Altman Plots : Compare inter-lab IC₅₀ values for bias assessment.
  • Mann-Whitney U Test : Identify significant differences in non-parametric data (e.g., cell viability assays) .

Safety and Compliance

Q. What protocols ensure safe handling of intermediates (e.g., thioureas, fluorobenzyl chloride)?

Methodological Answer:

  • PPE : Use nitrile gloves, fume hoods, and splash goggles .
  • Waste Management : Neutralize acidic/byproduct streams (pH 6–8) before disposal .

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